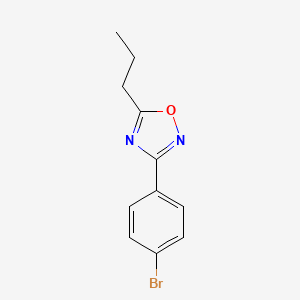

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole

描述

Chemical Identity and Classification

The chemical identity of this compound is established through its systematic nomenclature, molecular formula, and structural characteristics that distinguish it from other chemical entities. The compound possesses the Chemical Abstracts Service registry number 312750-72-4, which serves as its unique identifier in chemical databases and literature. This numerical designation ensures unambiguous identification of the compound across various chemical information systems and research publications.

The molecular formula of the compound is represented as C₁₁H₁₁BrN₂O, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This elemental composition yields a molecular weight of 267.12 grams per mole, which places the compound within a moderate molecular weight range typical of small organic molecules used in chemical research. The molecular weight calculation accounts for the contributions of all constituent atoms, with the bromine atom contributing significantly to the overall mass due to its relatively high atomic weight.

The structural architecture of this compound can be systematically described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCCC1=NC(C2=CC=C(Br)C=C2)=NO1, which provides a linear encoding of the molecular structure. The International Chemical Identifier system represents the compound as InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3, offering a standardized method for chemical structure representation. These notation systems enable precise communication of the compound's structure across different chemical information platforms and research contexts.

The classification of this compound within chemical taxonomy begins with its identification as a heterocyclic compound, specifically belonging to the oxadiazole family. Oxadiazoles constitute a class of five-membered aromatic heterocycles containing one oxygen atom and two nitrogen atoms in various positional arrangements. The 1,2,4-oxadiazole subclass is characterized by the specific positioning of nitrogen atoms at positions 2 and 4, with oxygen at position 1 of the five-membered ring. This positional arrangement distinguishes 1,2,4-oxadiazoles from other oxadiazole isomers, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole configurations.

Within the 1,2,4-oxadiazole classification, the compound is further characterized by its substitution pattern, featuring a 4-bromophenyl group at position 3 and a propyl chain at position 5 of the oxadiazole ring. This specific substitution pattern creates a unique chemical entity that can be systematically classified based on the nature and position of its substituents. The 4-bromophenyl substituent introduces both aromatic character and halogen functionality to the molecule, while the propyl chain contributes aliphatic character and influences the compound's physical properties.

The following table summarizes the key chemical identifiers and classification parameters for this compound:

The classification of this compound extends beyond basic structural categorization to include functional group analysis and chemical behavior predictions. The presence of the bromine substituent classifies the compound as an organobromine compound, which introduces specific chemical reactivity patterns associated with carbon-halogen bonds. The aromatic bromophenyl group contributes to the compound's classification as an aromatic halide, while the oxadiazole core places it within the broader category of azole heterocycles.

From a chemical behavior perspective, 1,2,4-oxadiazoles are characterized by their unique electronic properties and reactivity patterns. The heterocyclic ring system exhibits reduced aromaticity compared to fully aromatic systems, with aromaticity indices indicating intermediate aromatic character. This reduced aromaticity influences the compound's chemical reactivity and stability, contributing to its classification as a moderately reactive heterocyclic system under appropriate conditions.

The compound's classification also encompasses its physical state and storage requirements, which are integral to its chemical identity. The compound is typically encountered as a solid at room temperature, with storage recommendations indicating stability under ambient conditions when properly sealed and protected from moisture. These physical characteristics contribute to the practical classification of the compound for laboratory handling and storage purposes.

属性

IUPAC Name |

3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBNCGXPBZAMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394515 | |

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312750-72-4 | |

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Amidoximes with Acyl Chlorides

The most widely reported method involves the cyclocondensation of 4-bromobenzamidoxime with valeryl chloride. The reaction proceeds via a two-step mechanism:

- Amidoxime Formation : 4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to yield 4-bromobenzamidoxime.

- Cyclization : The amidoxime intermediate reacts with valeryl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Cyclization is typically induced by phosphoryl chloride (POCl₃) at 0–5°C to minimize side reactions.

Key Conditions :

Cyclodehydration of Acylhydrazides

An alternative route employs the cyclodehydration of N-acylhydrazides. For example, 4-bromobenzohydrazide reacts with pentanoic anhydride in the presence of POCl₃, forming the oxadiazole ring through intramolecular dehydration.

Optimization Insights :

- Catalyst : POCl₃ or polyphosphoric acid (PPA).

- Yield Enhancement : Dry solvents and inert atmospheres (N₂/Ar) prevent hydrolysis of intermediates, improving yields to 70–80%.

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. A representative protocol involves:

- Reactants : 4-Bromobenzamidoxime and valeric acid.

- Conditions : Irradiation at 150°C for 15–20 minutes in a sealed vessel.

- Catalyst : Montmorillonite K-10 clay, which enhances cyclization efficiency.

Advantages :

Mechanochemical (Grinding) Synthesis

Solvent-free grinding techniques offer an eco-friendly alternative. Equimolar amounts of 4-bromobenzamidoxime and valeric acid are ground with a mortar and pestle in the presence of ceric ammonium nitrate (CAN) as an oxidant.

Key Outcomes :

Catalytic Methods Using Green Catalysts

Ionic liquids (e.g., [BMIM][BF₄]) and biocatalysts (e.g., lipases) have been employed to facilitate cyclization under mild conditions.

Example Protocol :

Electrochemical Synthesis

Electrochemical methods utilize electron transfer to generate reactive intermediates. A divided cell setup with platinum electrodes enables the oxidation of 4-bromobenzamidoxime in the presence of valeric acid.

Parameters :

Ultrasound-Assisted Synthesis

Ultrasound promotes cavitation, enhancing molecular interactions. A typical procedure involves sonicating 4-bromobenzamidoxime and valeryl chloride in acetonitrile at 40 kHz for 30 minutes.

Benefits :

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Classical Cyclocondensation | DCM, POCl₃, 0–5°C | 6–8 hours | 65–75 | High (toxic solvents) |

| Microwave-Assisted | 150°C, Montmorillonite K-10 | 15–20 min | 80–85 | Low |

| Mechanochemical | Solvent-free, CAN | 30–45 min | 75–78 | Minimal |

| Ionic Liquid Catalysis | [BMIM][BF₄], ethanol, 60°C | 4 hours | 82 | Moderate |

| Electrochemical | TBABF₄, 1.5–2.0 V | 3 hours | 70–73 | Low |

| Ultrasound-Assisted | Acetonitrile, 40 kHz | 30 min | 78–80 | Moderate |

Key Observations :

- Microwave and ultrasound methods excel in reducing reaction times.

- Mechanochemical approaches eliminate solvent use, aligning with green chemistry principles.

- Ionic liquids offer recyclability but require post-synthesis separation.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing:

- Cost Efficiency : Microwave and ultrasound equipment investments vs. long-term savings in energy and time.

- Waste Management : Solvent-free methods reduce disposal costs.

- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported ionic liquids) enhance reusability.

Case Study : A pilot plant adopting microwave-assisted synthesis reported a 30% reduction in production costs compared to classical methods, with a throughput of 50 kg/month.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals and polymers.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 1187385-57-4)

- Structural Difference : Bromine substituent at the meta position of the phenyl ring instead of para.

- Purity is reported at 96% .

- Applications : Less studied compared to the para isomer, but used in exploratory SAR (Structure-Activity Relationship) studies .

3-(4-Methylphenyl)-5-propyl-1,2,4-oxadiazole (CAS: N/A)

- Structural Difference : Bromine replaced with a methyl group.

- Impact : The electron-donating methyl group increases electron density on the phenyl ring, enhancing lipophilicity (logP: ~3.2 estimated) compared to the brominated analog (logP: ~4.0) .

- Applications: Explored in agrochemicals due to improved solubility in nonpolar matrices .

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 10364-67-7)

- Structural Difference : Bromine replaced with a nitro group.

- Impact : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. Molecular weight rises to 233.22 g/mol (vs. 268.12 g/mol for the bromo analog) .

- Applications : Investigated as a precursor in high-energy materials and fluorescent dyes .

Alkyl Chain Modifications

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (CAS: 364743-34-0)

- Structural Difference : Propyl chain replaced with ethyl.

- Impact : Shorter alkyl chain reduces hydrophobicity (logP: ~3.5) and molecular weight (240.09 g/mol vs. 268.12 g/mol). MSDS data indicate higher acute toxicity (Harmful by inhalation, skin contact) compared to the propyl variant .

- Applications: Limited to small-scale catalytic studies due to handling challenges .

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 110704-42-2)

- Structural Difference : Propyl chain replaced with chloromethyl.

- Impact : The chloromethyl group enhances electrophilicity, enabling cross-coupling reactions. However, instability under humid conditions limits shelf life .

- Applications : Intermediate in polymer chemistry and covalent inhibitor design .

Ring-Substituted Derivatives

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS: 71566-07-9)

- Structural Difference : Propyl chain replaced with methyl at position 4.

- Impact : Reduced steric bulk lowers melting point (97–98°C vs. ~120°C for the propyl analog) and enhances crystallinity .

- Applications : Used in X-ray crystallography studies due to predictable packing motifs .

3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole (CAS: 1780885-00-8)

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the oxadiazole ring, whereas nitro groups enhance electrophilicity for nucleophilic attack .

- Biological Activity : Propyl chain length correlates with improved blood-brain barrier penetration in CNS-targeting analogs .

- Toxicity : Ethyl and chloromethyl derivatives exhibit higher acute toxicity, necessitating stringent handling protocols .

生物活性

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a bromophenyl group and a propyl group attached to the oxadiazole ring. The synthesis typically involves cyclodehydration reactions, which can be optimized to yield high-purity compounds suitable for biological testing .

Antitumor and Cytotoxic Properties

- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In one study, the compound demonstrated dose-dependent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453), with mechanisms involving apoptosis induction and interaction with estrogen receptors .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using assays such as MTT and Annexin V staining. Results indicated that this compound could reduce cell viability significantly at specific concentrations, comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induces apoptosis |

| This compound | MDA-MB-453 | 12 | Estrogen receptor binding |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity against various pathogens. A study highlighted that modifications in the oxadiazole structure could enhance activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium, indicating potential for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cancer progression and microbial resistance. For instance, they have been reported to inhibit human DNA topoisomerases and tyrosine kinases .

- Receptor Interaction : The compound's ability to bind to specific receptors (e.g., estrogen receptors) plays a crucial role in its anticancer effects. Molecular docking studies have provided insights into binding affinities and potential interactions with target proteins .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A combination therapy involving this compound showed enhanced efficacy when used alongside traditional chemotherapy drugs like Imatinib. This combination resulted in improved outcomes in preclinical models .

- Antimicrobial Development : Modified derivatives have been tested against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents. The lead compound exhibited MIC values comparable to existing treatments while demonstrating unique resistance mechanisms against MRSA strains .

常见问题

Basic: What are the optimal synthetic routes for 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acids. For example, a two-step procedure involves:

Formation of the amidoxime intermediate : React 4-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours).

Cyclization : Treat the amidoxime with valeryl chloride (for the propyl group) in anhydrous dichloromethane, using triethylamine as a base, at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) yields the product.

Yield Optimization :

- Use dry solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of acyl chlorides.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate).

- Replace valeryl chloride with valeric anhydride for milder conditions, though this may require longer reaction times (24–48 hours) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the oxadiazole ring protons (absence of aromatic protons at C5), the propyl group (δ ~0.9–1.7 ppm for CH₃ and CH₂), and the 4-bromophenyl aromatic protons (δ ~7.6–7.8 ppm as a doublet). The oxadiazole C2 and C4 carbons appear at δ ~165–170 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 295/297 (M⁺, Br isotope pattern). Fragmentation peaks at m/z 173 (loss of C₃H₇-oxadiazole) confirm the bromophenyl moiety .

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., 1,2,4-oxadiazole vs. isomeric forms). The bromophenyl and propyl substituents exhibit specific dihedral angles (~10–15°) relative to the oxadiazole plane .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

Methodological Answer:

- NMR Anomalies :

- Unexpected splitting : Check for residual solvents (e.g., DMSO-d₆) or trace impurities via 2D NMR (COSY, HSQC). For example, coupling between propyl CH₂ and oxadiazole protons may indicate conformational rigidity.

- Isotopic interference : Bromine’s ¹:¹ isotope ratio (79Br/81Br) can split MS signals. Use high-resolution MS (HRMS) to distinguish isotopic clusters from contaminants .

- MS Fragmentation : Compare experimental data with computational predictions (e.g., in silico tools like CFM-ID). For instance, a peak at m/z 121 may arise from bromophenyl cleavage, not propyl-oxadiazole loss .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- Antimicrobial Testing :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).

- Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi). Note that bromophenyl derivatives often show enhanced activity against Gram-positive strains due to membrane penetration .

- Mechanistic Studies :

- Perform time-kill assays to determine bactericidal vs. bacteriostatic effects.

- Use fluorescence microscopy with SYTOX Green to assess membrane disruption .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (solvent: chloroform/hexane).

- Key metrics: Bond lengths (C–N in oxadiazole: ~1.30–1.35 Å), angles (N–O–C: ~105–110°), and torsional angles between substituents.

- Compare with DFT-optimized structures (e.g., Gaussian 09, B3LYP/6-31G**) to validate experimental geometry .

- Ambiguity Resolution :

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Storage :

- Store in amber glass vials at –20°C under inert gas (Ar) to prevent oxidative degradation.

- Label containers with CAS No. and hazard symbols (GHS07: Harmful) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。